
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate is a complex organic compound with a unique structure This compound features multiple functional groups, including epoxide, imino, carboxaldehyde, hydroxy, methoxy, and diethylhydrazone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound would likely involve multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route could include:
Formation of the naphtho(2,1-b)furan core: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the epoxide group: This could be done via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Addition of the imino group: This could involve a condensation reaction with an amine.
Incorporation of the carboxaldehyde group: This could be achieved through a formylation reaction.
Introduction of hydroxy and methoxy groups: These could be added via hydroxylation and methylation reactions, respectively.
Formation of the diethylhydrazone group: This could involve a reaction with diethylhydrazine.
Acetylation to form the acetate group: This could be done using acetic anhydride.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new substituted compounds.
科学的研究の応用
The compound’s diverse functional groups make it a valuable candidate for research in various fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity can be studied for drug development.
Medicine: It may have therapeutic properties that can be explored for treating diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the epoxide group can react with nucleophiles, while the imino group can form hydrogen bonds with biological molecules. The compound’s overall activity would be a result of these interactions and the pathways they influence.
類似化合物との比較
Similar Compounds
2,7-Dihydroxy-1,4-naphthoquinone: Similar naphthoquinone core with hydroxy groups.
Epoxyeicosatrienoic acids (EETs): Epoxide-containing compounds with biological activity.
Hydrazones: Compounds containing the hydrazone functional group.
特性
CAS番号 |
13292-35-8 |
|---|---|
分子式 |
C42H57N3O12 |
分子量 |
795.9 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(diethylhydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H57N3O12/c1-12-45(13-2)43-19-27-32-37(51)30-29(36(27)50)31-39(25(8)35(30)49)57-42(10,40(31)52)55-18-17-28(54-11)22(5)38(56-26(9)46)24(7)34(48)23(6)33(47)20(3)15-14-16-21(4)41(53)44-32/h14-20,22-24,28,33-34,38,47-51H,12-13H2,1-11H3,(H,44,53)/b15-14+,18-17+,21-16+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
InChIキー |
IQRZLGYKWLMBQE-ZQTRLKCYSA-N |
異性体SMILES |
CCN(CC)/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
正規SMILES |
CCN(CC)N=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


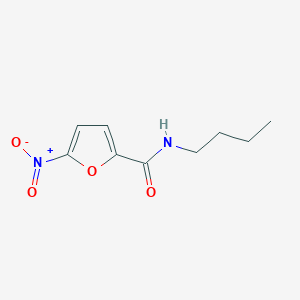
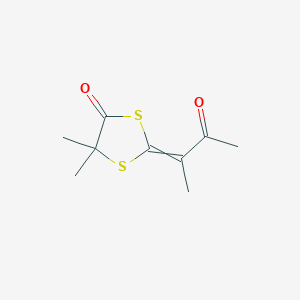

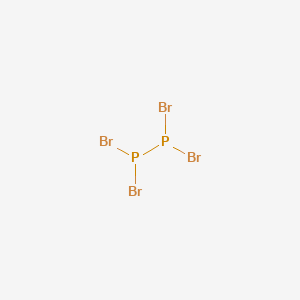
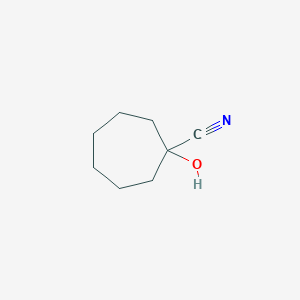
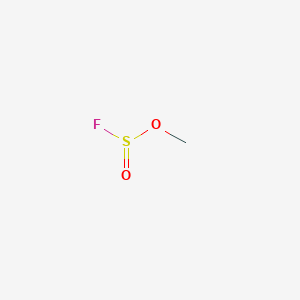


![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)


![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
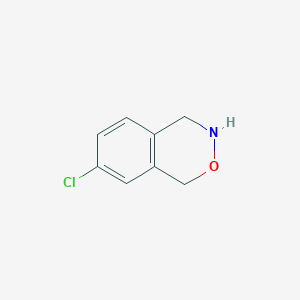
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
